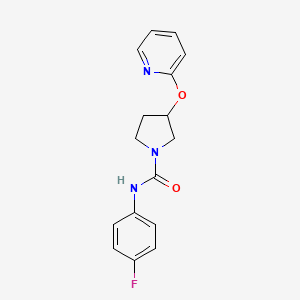![molecular formula C18H18ClNO3 B2761592 [(2-Phenylethyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate CAS No. 380179-48-6](/img/structure/B2761592.png)
[(2-Phenylethyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-Phenylethyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate, also known as PEMA, is a chemical compound that has been widely researched due to its potential applications in the field of medicinal chemistry. PEMA has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
作用机制
The mechanism of action of [(2-Phenylethyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate is not fully understood, but it has been suggested that it may act through various pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of the peroxisome proliferator-activated receptor gamma (PPARγ). This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and -9.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. This compound has also been shown to decrease the levels of prostaglandin E2 (PGE2), a pro-inflammatory mediator, in human colon cancer cells. In addition, this compound has been shown to decrease the levels of reactive oxygen species (ROS) in cancer cells, which may contribute to its anti-cancer effects.
实验室实验的优点和局限性
[(2-Phenylethyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, its stability in various conditions may be a limitation, and further studies are needed to optimize its stability for various applications.
未来方向
There are several future directions for research on [(2-Phenylethyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to evaluate its efficacy and safety in animal models of various diseases, including cancer, inflammation, and pain. In addition, the development of this compound-based drug delivery systems may enhance its therapeutic potential. Lastly, the synthesis of this compound analogs may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
This compound is a chemical compound that has shown potential applications in the field of medicinal chemistry. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of novel therapeutic agents for various diseases.
合成方法
[(2-Phenylethyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate has been synthesized using various methods, including the reaction of 2-phenylethylamine with 2-(4-chlorophenyl)acetic acid, followed by carbamoylation using methyl chloroformate. Another method involves the reaction of 2-phenylethylamine with 2-(4-chlorophenyl)acetyl chloride, followed by carbamoylation using methyl isocyanate. The synthesis of this compound has also been achieved using microwave-assisted techniques, which have shown to be efficient and environmentally friendly.
科学研究应用
[(2-Phenylethyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This compound has been evaluated for its ability to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been studied for its anti-inflammatory and analgesic properties in animal models of inflammation and pain.
属性
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c19-16-8-6-15(7-9-16)12-18(22)23-13-17(21)20-11-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNKJMVJPMLQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
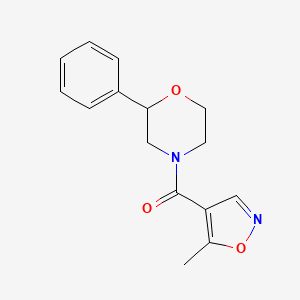
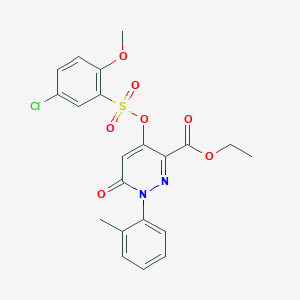
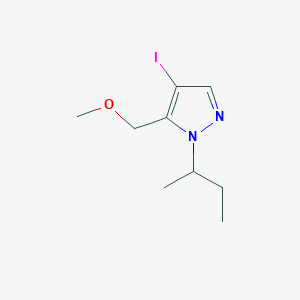
![N-(1-benzylpiperidin-4-yl)-3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2761514.png)
dimethylsilane](/img/structure/B2761520.png)
![5-[(dimethylamino)methylene]-3-ethyl-2-(4H-1,2,4-triazol-4-ylamino)-1,3-thiazolan-4-one](/img/structure/B2761521.png)
![7-chloro-N-(furan-2-ylmethyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2761522.png)
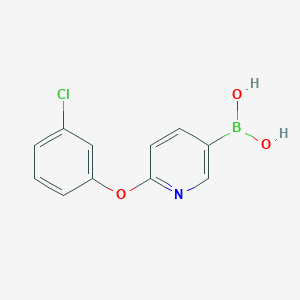
![N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2761524.png)
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
![Ethyl 4-{4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-amido}benzoate](/img/structure/B2761529.png)
![1-(Indolin-1-yl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2761530.png)
